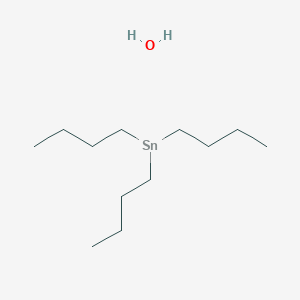
Tri-n-butyltin oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-n-butyltin oxide is a useful research compound. Its molecular formula is C12H29OSn and its molecular weight is 308.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biocidal Applications
TBTO is widely employed as a biocide due to its effectiveness against various microorganisms. It is particularly used in:
- Marine Antifouling Agents : TBTO is incorporated into marine paints to prevent the growth of barnacles, algae, and other marine organisms on ship hulls. Formulations can contain up to 20% TBTO, significantly enhancing the longevity of marine vessels by reducing biofouling .
- Wood Preservation : TBTO acts as a preservative for wood products, protecting them from fungal decay and insect damage. Its application in wood treatment helps extend the lifespan of wooden structures .
- Agricultural Uses : TBTO is utilized in agriculture as a pesticide and fungicide, particularly effective against gram-positive bacteria and some fungi. Its role in controlling pests contributes to improved crop yields .
Immunotoxicology Research
Recent studies have focused on the immunotoxic effects of TBTO, revealing significant insights into its impact on immune function:
- Gene Expression Studies : Research has demonstrated that TBTO exposure can alter gene expression profiles in immune cells. For instance, a study involving primary thymocytes showed that TBTO affects pathways related to lipid metabolism, apoptosis, and glucocorticoid receptor signaling, leading to thymus atrophy and impaired immune responses in rodents .
- Effects on Reproductive Systems : Investigations into the effects of TBTO on porcine oocyte maturation have indicated that exposure disrupts normal reproductive processes, leading to impaired maturation and subsequent blastocyst formation. This suggests potential risks associated with TBTO exposure in livestock .
Toxicological Assessments
TBTO's toxicity has been a subject of extensive research, particularly regarding its effects on various biological systems:
- Hepatic Effects : Studies have shown that TBTO can influence hepatic cytochrome P450 enzymes, essential for drug metabolism and detoxification processes in the liver. This effect raises concerns about its implications for liver function and overall health .
- Acute Toxicity Studies : Animal studies have reported acute toxicity symptoms following exposure to TBTO. For example, Beagle dogs treated with TBTO exhibited clinical signs such as apathy and weight loss at high doses .
Environmental Impact
The environmental implications of TBTO usage are critical due to its persistence and bioaccumulation potential:
- Ecotoxicological Effects : Research indicates that TBTO can adversely affect aquatic ecosystems by disrupting endocrine functions in marine organisms. Its use as an antifouling agent has raised concerns about contamination in marine environments .
- Regulatory Considerations : Due to its toxicological profile and environmental persistence, regulatory bodies have scrutinized the use of TBTO. Efforts are underway to assess its safety and develop guidelines for minimizing exposure risks .
Table 1: Summary of Applications of Tri-n-butyltin Oxide
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Marine Industry | Antifouling agents in paints | Prevents growth of barnacles and algae |
| Wood Preservation | Treatment for wooden products | Extends lifespan by preventing decay |
| Agriculture | Pesticide/fungicide | Effective against gram-positive bacteria |
| Immunotoxicology | Gene expression alterations | Affects immune cell function and thymus health |
| Environmental Science | Ecotoxicological assessments | Potential endocrine disruptor in aquatic life |
Case Study 1: Immunotoxicity Assessment
A study conducted on C57Bl/6 mice exposed to non-cytotoxic concentrations of TBTO revealed significant alterations in gene expression related to immune function. The findings indicated that prolonged exposure could lead to compromised immune responses due to thymus atrophy.
Case Study 2: Reproductive Toxicity in Livestock
Research evaluating the impact of TBTO on porcine oocyte maturation demonstrated that exposure resulted in impaired polar body extrusion and reduced ATP generation within oocytes, highlighting potential reproductive risks associated with agricultural use.
Propriétés
Formule moléculaire |
C12H29OSn |
|---|---|
Poids moléculaire |
308.07 g/mol |
InChI |
InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2; |
Clé InChI |
LHHPEAQVCCPLBC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)CCCC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















